ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
Description
Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a heterocyclic compound featuring an indole core substituted at position 1 with a 3-chloro-5-(trifluoromethyl)pyridinyl group and at position 3 with a 1H-pyrrol-1-yl moiety. This compound is identified by synonyms such as KS-00003EEG, ZINC1400596, and AKOS005103094, with CAS No. 339099-02-4 . Its InChIKey (BRKCTNLMFCEXOD-UHFFFAOYSA-N) confirms structural uniqueness.
Properties
IUPAC Name |
ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-pyrrol-1-ylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N3O2/c1-2-30-20(29)18-17(27-9-5-6-10-27)14-7-3-4-8-16(14)28(18)19-15(22)11-13(12-26-19)21(23,24)25/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKCTNLMFCEXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C3=C(C=C(C=N3)C(F)(F)F)Cl)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119123 | |
| Record name | Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339099-02-4 | |
| Record name | Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339099-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves multiple steps and specific reaction conditions. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with suitable reagents.
Attachment of the Pyridine Ring: The pyridine ring is incorporated through a nucleophilic substitution reaction, often using a chlorinated pyridine derivative.
Final Esterification: The final step involves esterification to introduce the ethyl ester group, completing the synthesis of the compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyridinyl-substituted indole derivatives. Key structural analogs include:
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenyl-1H-indole-2-carboxylate Structural Difference: Replaces the pyrrole group with a phenyl ring. Impact: Increased hydrophobicity (logP ~4.1 vs. 3.5) and reduced solubility (12 mg/L vs. Activity: Higher steric bulk may reduce binding affinity to target enzymes, as inferred from similar indole derivatives .
Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate (CAS 136562-85-1)
- Structural Difference : Substitutes pyrrole with an acrylate group.
- Impact : Enhanced solubility (45 mg/L) due to the polar acrylate moiety .
- Activity : The electron-deficient acrylate may alter intermolecular interactions, affecting potency compared to the pyrrole variant .
Fluopyram (CAS 658066-35-4)
- Structural Difference : Benzamide backbone with a pyridinyl group instead of indole.
- Impact : Lower logP (2.8) and higher solubility (120 mg/L) improve environmental mobility and bioavailability .
- Activity : As a fungicide, Fluopyram’s IC50 (0.12 µM) suggests superior efficacy, possibly due to optimized hydrogen bonding with target proteins .
Physicochemical Properties
| Compound Name | Molecular Weight | logP | Solubility (mg/L) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 434.78 | 3.5 | 25 | Pyrrole, Cl, CF3 |
| Ethyl 3-phenyl analog | 450.80 | 4.1 | 12 | Phenyl, Cl, CF3 |
| Ethyl acrylate analog | 412.77 | 3.2 | 45 | Acrylate, Cl, CF3 |
| Fluopyram | 396.75 | 2.8 | 120 | Benzamide, CF3 |
Key Observations :
- The pyrrole group in the target compound balances moderate logP and solubility, favoring membrane permeability and target engagement.
- Fluopyram’s benzamide scaffold and lower logP enhance water solubility, critical for soil mobility in agrochemical applications .
Biological Activity
Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C16H14ClF3N3O2
- Molecular Weight : 383.75 g/mol
- CAS Number : 338748-77-9
The presence of the trifluoromethyl group and the indole structure contributes to its biological activity, making it a candidate for various pharmacological studies.
Antimicrobial Activity
Research has shown that compounds with similar structural motifs exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance, related compounds have demonstrated IC50 values in the low micromolar range against pathogens such as Staphylococcus aureus and Enterococcus faecium .
| Compound | Bacterial Strain | IC50 (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Related Compound | Enterococcus faecium | 16 |
Anti-inflammatory Properties
The compound's structural analogs have been investigated for their anti-inflammatory effects, particularly regarding COX inhibition. In vitro studies have shown that similar indole derivatives can inhibit COX enzymes, which play a crucial role in inflammatory pathways. The selectivity and potency of these compounds suggest potential use in treating inflammatory diseases .
Anticancer Activity
Studies indicate that compounds containing indole and pyridine moieties exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives with similar structures have been reported to inhibit tumor growth in xenograft models . The specific activity of this compound remains to be fully elucidated but is expected to follow this trend.
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit key enzymes involved in inflammation and cancer progression.
- Interaction with Cellular Receptors : The compound may interact with specific receptors involved in cellular signaling pathways, leading to altered cell proliferation and survival.
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study reported on a series of indole derivatives, including the target compound, demonstrating significant antibacterial activity against resistant strains.
- Cancer Research : In vivo experiments using related indole derivatives showed promising results in inhibiting tumor growth in animal models, indicating a pathway for further development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for constructing the indole core with trifluoromethyl and pyridinyl substituents in this compound?
- Methodology : The indole scaffold can be synthesized via bromination of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate using N-bromosuccinimide (NBS) in THF, followed by Suzuki-Miyaura coupling with a pyridinyl boronic acid derivative (e.g., 3-chloro-5-(trifluoromethyl)-2-pyridinylboronic acid). Palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (120°C, 15 min) enhance coupling efficiency .
- Key Considerations : Optimize equivalents of boronic acid (1.3 equiv) and base (Na₂CO₃, 2 equiv) to minimize side reactions. Purify intermediates via flash chromatography (ethyl acetate/hexane gradients) .
Q. How can researchers characterize the regioselectivity of substituents on the indole ring?
- Methodology : Use ¹H NMR and LCMS to confirm substitution patterns. For example, the ¹H NMR signal at δ 9.12 ppm (s, 1H) in ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate corresponds to the NH proton of the indole, which disappears upon alkylation or coupling .
- Advanced Tip : X-ray crystallography (as demonstrated for structurally related compounds in ) resolves ambiguities in regiochemistry and steric effects .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology : After Suzuki coupling, employ reverse-phase preparative HPLC (CH₃CN/H₂O/TFA gradients) to achieve >95% purity. For intermediates, flash chromatography (0–20% ethyl acetate in hexane) effectively removes unreacted boronic acids and catalysts .
Advanced Research Questions
Q. How can computational tools predict reaction pathways for optimizing the synthesis of this compound?
- Methodology : Apply quantum chemical calculations (e.g., density functional theory) to model transition states and energy barriers for key steps like bromination or cross-coupling. Tools like ICReDD’s reaction path search algorithms integrate experimental data to narrow optimal conditions (e.g., solvent choice, temperature) .
- Case Study : Computational screening of Pd catalysts could predict their efficacy in Suzuki-Miyaura couplings, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Methodology :
Dose-Response Analysis : Validate activity trends across multiple assays (e.g., enzyme inhibition vs. cell-based assays).
Structural Comparisons : Align NMR/X-ray data of analogs (e.g., ’s fluorophenyl derivatives) to identify critical substituents (e.g., the 3-(1H-pyrrol-1-yl) group’s role in target binding) .
Meta-Analysis : Cross-reference published data on similar scaffolds (e.g., ’s trifluoromethylpyrazole derivatives) to contextualize conflicting results .
Q. How can researchers design experiments to probe the metabolic stability of the ethyl carboxylate moiety?
- Methodology :
- In Vitro Studies : Incubate the compound with liver microsomes and monitor ester hydrolysis via LCMS. Compare with analogs (e.g., methyl esters) to assess esterase susceptibility.
- Isotope Labeling : Synthesize a deuterated ethyl group (CD₃CD₂-) to track metabolic pathways using mass spectrometry .
Q. What experimental and computational approaches elucidate the compound’s binding mode to biological targets?
- Methodology :
Molecular Docking : Use software like MOE to model interactions with targets (e.g., kinases or GPCRs). Focus on the trifluoromethyl group’s hydrophobic interactions and the pyridinyl group’s hydrogen bonding potential .
Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for protein-ligand complexes .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of the indole-pyrrol-pyridine assembly?
- Troubleshooting :
- Catalyst Screening : Test alternative Pd catalysts (e.g., PdCl₂(dppf)) or ligands (XPhos) to improve cross-coupling efficiency.
- Solvent Optimization : Replace DMF with toluene/water biphasic systems to reduce side reactions .
Q. What techniques validate the stability of the trifluoromethyl group under reaction conditions?
- Analytical Approach : Monitor for defluorination by ¹⁹F NMR. For example, a singlet at δ -62 ppm (CF₃) should remain unchanged post-reaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
